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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-
Methyl-5-phenylfuran-3-carbonyl chloride (CAS No: 175276-57-0). As a specialized
chemical intermediate, a thorough understanding of its structural and electronic properties is
paramount for its application in research and development, particularly in medicinal chemistry
and materials science. This document synthesizes predicted and comparative data from
Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS). The causality behind spectral features is explained, and field-
proven experimental protocols are provided to empower researchers in their own analytical
workflows. While direct experimental spectra for this specific compound are not widely
published, this guide establishes a robust analytical framework based on the well-understood
spectroscopic principles of its constituent functional groups.[1][2]

Molecular Structure and Overview

2-Methyl-5-phenylfuran-3-carbonyl chloride is a polysubstituted furan derivative. The furan
ring, an aromatic five-membered heterocycle, is the core scaffold.[1][3] The substitution pattern
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—a methyl group at C2, a phenyl group at C5, and a carbonyl chloride group at C3—creates a
unique electronic and steric environment that is reflected in its spectroscopic data.

Molecular Formula: C12HsCIlO2[4][5]

Molecular Weight: 220.65 g/mol [4][5]

Physical Form: Beige solid

Melting Point: 85°CJ[6]

The combination of an electron-donating methyl group, a conjugating phenyl group, and a
strongly electron-withdrawing acyl chloride functionality makes this molecule an interesting
subject for spectroscopic analysis.

Caption: Molecular structure of 2-Methyl-5-phenylfuran-3-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules.[1] For this compound, both *H and 3C NMR provide unambiguous evidence
for the substitution pattern on the furan ring.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show distinct signals for the phenyl protons, the single
furan proton, and the methyl protons. The chemical shifts are influenced by the electronic
nature of the substituents.[3] The electron-withdrawing acyl chloride group will deshield nearby
protons, shifting their signals downfield.

Table 1: Predicted *H NMR Spectral Data
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Predicted
Protons Chemical Shift  Multiplicity Integration

(6, ppm)

Assignment
Rationale

Deshielded
due to
proximity to

Phenyl (ortho) 7.7-7.9 Multiplet (m) 2H the furan ring
and
electronegativ
e oxygen.

Typical aromatic
Phenyl ) region for a
7.4-7.6 Multiplet (m) 3H )

(meta/para) monosubstituted

benzene ring.

The sole proton
on the furan ring;
its chemical shift
Furan (H-4) ~6.8 Singlet (s) 1H is influenced by
the adjacent acyl
chloride and

phenyl group.

| Methyl (C2-CHs) | ~2.6 | Singlet (s) | 3H | Located in the allylic region, deshielded by the furan
ring's aromaticity. |

Expertise & Causality:

e The phenyl group protons will likely appear as complex multiplets due to second-order
coupling effects.

e The single furan proton (H-4) is expected to be a sharp singlet as it has no adjacent protons
to couple with. Its downfield shift relative to unsubstituted furan (6.42 ppm) is due to the
cumulative electron-withdrawing effects of the C3-carbonyl chloride and the C5-phenyl

group.[3]
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o The methyl protons at the C2 position also appear as a singlet, characteristic of a methyl
group attached to a double bond with no adjacent protons.

3C NMR Spectroscopy

The 13C NMR spectrum will show 10 distinct signals, as two pairs of carbons in the phenyl ring
are chemically equivalent. The carbonyl carbon of the acyl chloride is highly deshielded and will
appear significantly downfield.

Table 2: Predicted 13C NMR Spectral Data

Predicted Chemical Shift . .
Carbon Atom Assignment Rationale

(5, ppm)
Highly deshielded due to
C=0 (Acyl Chloride) 160 - 165 the attached oxygen and
chlorine atoms.

Attached to the phenyl group
C5 (Furan) 155 - 160 and furan oxygen, leading to a
downfield shift.

Attached to the methyl group

C2 (Furan) 150 - 155
and furan oxygen.
) Quaternary carbon attached to
C (Phenyl, ipso) ~130 i
the furan ring.
Aromatic carbons, typically
C (Phenyl, o, m, p) 125-130 o
appearing in this range.[7]
Quaternary carbon attached to
C3 (Furan) ~120
the carbonyl group.
The only furan carbon bearing
C4 (Furan) 110 - 115

a hydrogen atom.

| CHs (Methyl) | 14 - 18 | Typical chemical shift for a methyl group on an aromatic ring. |

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Trustworthiness through Self-Validation: The number of signals (10) in the proton-decoupled
13C spectrum directly validates the proposed molecular structure. The distinct chemical shift of
the carbonyl carbon (>160 ppm) is a hallmark of a carboxylic acid derivative and, when
combined with IR data, strongly supports the presence of the acyl chloride group.[7]

Experimental Protocol: NMR Spectroscopy
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Caption: Standard workflow for NMR spectroscopic analysis.
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o Sample Preparation: Dissolve approximately 10-20 mg of 2-Methyl-5-phenylfuran-3-
carbonyl chloride in 0.6-0.7 mL of deuterated chloroform (CDCls).[3] CDCls is a common
choice for its ability to dissolve a wide range of organic compounds and its well-defined
residual solvent peaks for calibration.[8]

o Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a
spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[9] For 13C
NMR, a higher number of scans is required due to the low natural abundance of the 3C
isotope.[10]

o Data Processing: The acquired Free Induction Decay (FID) signal is converted into a
frequency-domain spectrum via a Fourier Transform.[1] The spectrum is then phase-
corrected, and the chemical shift axis is calibrated using the residual solvent peak of CDCls
(6 7.26 ppm for *H, & 77.16 ppm for 13C).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which corresponds to molecular
vibrations.

Table 3: Characteristic IR Absorption Bands

Wavenumber . . . .
( 1 Vibration Type Intensity Functional Group
cm-
. Aromatic (Phenyl &
~3100 C-H Stretch Medium
Furan)
2920 - 2980 C-H Stretch Medium-Weak Aliphatic (Methyl)
~1780 C=0 Stretch Strong, Sharp Acyl Chloride
) Aromatic (Phenyl &
1500 - 1600 C=C Stretch Medium
Furan)
1000 - 1100 C-O-C Stretch Strong Furan Ring Ether

| 730 - 550 | C-ClI Stretch | Medium | Acyl Chloride |
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Authoritative Grounding: The most diagnostic peak in the IR spectrum is the carbonyl (C=0)
stretching band of the acyl chloride. Acyl chlorides exhibit C=0 absorptions at a particularly
high frequency (typically 1775-1810 cm~1) compared to other carbonyl compounds like ketones
(~1715 cm™1) or esters (~1735 cm~1).[11][12] This high frequency is a direct result of the strong
electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the
C=0 bond.[13] The presence of a strong, sharp peak around 1780 cm~! is definitive evidence
for the acyl chloride functional group.[12]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR

e Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory (e.g., a diamond crystal).

e Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to
subtract atmospheric (CO2, H20) and instrumental interferences.

» Sample Application: Place a small amount of the solid 2-Methyl-5-phenylfuran-3-carbonyl
chloride sample directly onto the ATR crystal.

e Acquire Spectrum: Apply pressure to ensure good contact between the sample and the
crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the
signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's molecular weight and its
fragmentation pattern upon ionization, which aids in structural confirmation.

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)
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m/z Value Proposed Identity Rationale

Corresponds to the
molecular weight of
C12H9ClO2. The M+2 peak
at m/z 222 with ~1/3 the

220/222 [M]*" (Molecular lon) intensity of the M peak is
characteristic of the
presence of a single
chlorine atom (*3CI/*’Cl
isotopes).

Likely Base Peak. Loss of a

chlorine radical to form a highly
185 [M-CIl* stable acylium ion. This is a

classic fragmentation pathway

for acyl chlorides.[13]

Subsequent loss of carbon

157 [M-CI-COl* _ o
monoxide from the acylium ion.
Tropylium ion, a common
fragment from alkyl-substituted
benzene rings, though less

91 [C7H7]*

likely here as the primary
fragmentation site is the acyl
chloride.[14]

| 77 | [CeHs]* | Phenyl cation, from cleavage of the bond between the phenyl and furan rings. |

Fragmentation Analysis: The primary and most favored fragmentation pathway for acyl halides
under electron impact is the alpha cleavage of the carbon-halogen bond.[13][15] This results in
the formation of a resonance-stabilized acylium ion. For 2-Methyl-5-phenylfuran-3-carbonyl
chloride, this would be the [M - Cl]* ion at m/z 185, which is expected to be the base peak (the
most abundant ion) in the spectrum.
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Caption: Primary fragmentation pathway in mass spectrometry.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer. For a stable, solid
compound, direct insertion probe (DIP) with electron ionization (El) is a suitable method.
Alternatively, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) for
analysis by Electrospray lonization (ESI) coupled with liquid chromatography (LC-MS).

« lonization: lonize the sample molecules. EI (70 eV) is a hard ionization technique that
induces significant fragmentation, which is useful for structural elucidation.[15]

o Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus
m/z.
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Conclusion

The spectroscopic characterization of 2-Methyl-5-phenylfuran-3-carbonyl chloride is defined
by a set of unique and predictable features. The *H and 3C NMR spectra confirm the specific
substitution pattern and electronic environment of the carbon-hydrogen framework. The IR
spectrum provides definitive evidence of the key functional groups, most notably the high-
frequency carbonyl stretch (~1780 cm~1) characteristic of an acyl chloride. Mass spectrometry
confirms the molecular weight and reveals a primary fragmentation pathway involving the loss
of a chlorine radical to form a stable acylium ion, which is expected to be the base peak.
Together, these analytical techniques provide a self-validating system for the unambiguous
identification and quality assessment of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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